3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline
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Overview
Description
3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile molecule in synthetic chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. For instance, the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions can yield the desired imidazo[2,1-b][1,3]thiazole system . The reaction conditions often include heating the reagent mixture in a solvent like benzene for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or imidazole rings .
Scientific Research Applications
3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and its role in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to anticancer effects . The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline is unique due to its combined imidazole and thiazole rings, which provide a versatile scaffold for various chemical modifications. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
41774-03-2 |
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Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline |
InChI |
InChI=1S/C11H13N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-3,6,10H,4-5,7,12H2/t10-/m1/s1 |
InChI Key |
IQGVBROUGQZILV-SNVBAGLBSA-N |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC(=CC=C3)N |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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